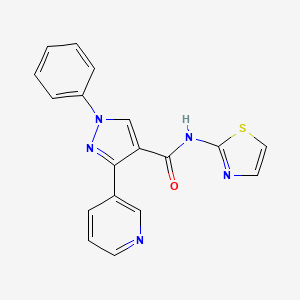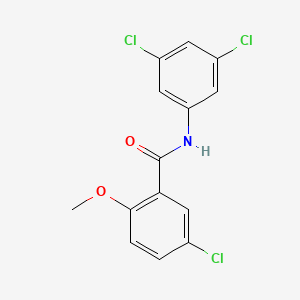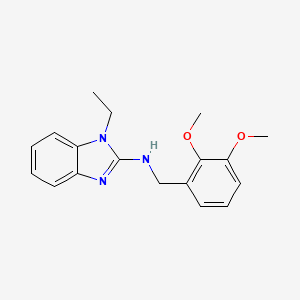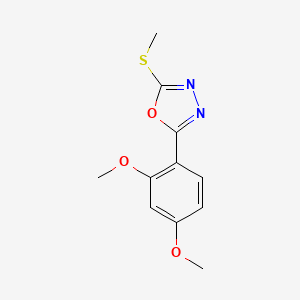
1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, also known as PTZTP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. PTZTP is a member of the pyrazole family of compounds and has been shown to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival and proliferation. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is important for cell growth and survival.
Effets Biochimiques Et Physiologiques
1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to possess anti-inflammatory and antioxidant properties. Studies have also shown that 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide can modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide as a research tool is its high potency and selectivity. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to have low toxicity and high efficacy in preclinical studies. However, one of the limitations of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide. One area of interest is the development of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of the specific molecular targets of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide and the mechanisms underlying its anti-cancer activity. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide as a potential therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the reaction of 3-pyridinecarboxaldehyde, 2-aminothiazole, and 1-phenyl-3-(pyridin-3-yl) pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide in high yield and purity.
Applications De Recherche Scientifique
1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer.
Propriétés
IUPAC Name |
1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-17(21-18-20-9-10-25-18)15-12-23(14-6-2-1-3-7-14)22-16(15)13-5-4-8-19-11-13/h1-12H,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKLNFPSHANPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)

![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)

![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)
![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)

![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)